molecular formula C9H6BrNO2 B1526933 6-Amino-5-bromo-2h-chromen-2-one CAS No. 857250-70-5

6-Amino-5-bromo-2h-chromen-2-one

Cat. No. B1526933
M. Wt: 240.05 g/mol
InChI Key: RSXDVEDLHMBZGM-UHFFFAOYSA-N
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Description

6-Amino-5-bromo-2h-chromen-2-one is a chemical compound with the molecular formula C9H6BrNO2 . It is also referred to as Xanthone or 5-Bromo-6-Amino-2h-Chromen-2-One.


Synthesis Analysis

Coumarin derivatives containing pyrazolo [1,5- a ]pyrimidine, tetrazolo [1,5- a ]pyrimidine, imidazo [1,2- a ]pyrimidine, pyrazolo [3,4- d ]pyrimidine, 1,3,4-thiadiazoles and thiazoles were synthesized from 6-bromo-3- (3- (dimethylamino)acryloyl)-2 H -chromen-2-one . Another synthetic route involves the use of 3- (bromoacetyl)coumarins as versatile building blocks in the preparation of critical polyfunctionalized heterocyclic systems .


Molecular Structure Analysis

The molecular structure of 6-Amino-5-bromo-2h-chromen-2-one can be analyzed using various spectroscopic techniques. For instance, 1H-NMR and 13C-NMR spectra can be recorded on a BRUKER spectrometer . The InChI key for this compound is ZOJAINJCZSVZGW-UHFFFAOYSA-N .


Chemical Reactions Analysis

The chemical reactions of 3- (bromoacetyl)coumarins have been described as versatile, leading to the preparation of critical polyfunctionalized heterocyclic systems . Pyrazole derivative 12a (substituted with CONHPh group at position 3) has in vitro inhibitory activity more than pyrazole derivative 12b (substituted with Ph group at position 3) .


Physical And Chemical Properties Analysis

The physical and chemical properties of 6-Amino-5-bromo-2h-chromen-2-one include a molecular weight of 240.05 g/mol . Further properties such as melting point, boiling point, etc., are not provided in the retrieved papers.

Scientific Research Applications

Analgesic Activity

6-Amino-5-bromo-2H-chromen-2-one derivatives have shown significant analgesic activity. In a study, novel pyrimidine derivatives synthesized from this compound were tested for analgesic activity. Among these, compounds like 6aP, 6aM, 6cM, 6iM, and 6jM exhibited significant analgesic effects without ulcerogenic effects, comparable to standard drugs like Diclofenac sodium (Chaudhary et al., 2012).

Anti-inflammatory Properties

Derivatives of 6-Amino-5-bromo-2H-chromen-2-one have also been investigated for their anti-inflammatory properties. Synthesized compounds displayed varying degrees of anti-inflammatory activity, with some showing high significance in in-vivo tests, suggesting potential use in developing new anti-inflammatory agents (Chaydhary et al., 2015).

Anticancer Potential

Research has identified certain derivatives of 6-Amino-5-bromo-2H-chromen-2-one as promising candidates in cancer treatment. These derivatives have shown the ability to overcome drug resistance in cancer cells, highlighting their potential as anticancer agents. The structure-activity relationship studies suggest these compounds could synergize with various cancer therapies (Das et al., 2009).

G Protein-Coupled Receptor-35 (GPR35) Agonists

Some 2H-chromen-2-one derivatives, including 6-Amino-5-bromo-2H-chromen-2-one, have been identified as potent GPR35 agonists. These compounds can be useful in studying GPR35, a receptor involved in various physiological processes, and may have therapeutic implications (Wei et al., 2017).

Electrochemical and DNA Interaction Studies

Electrochemical behavior and DNA interaction studies of 6-Amino-5-bromo-2H-chromen-2-one derivatives have been conducted. These studies provide insights into the compound's interaction with DNA, which could have implications in the development of new pharmaceuticals (Saxena & Das, 2016).

Synthesis and Characterization

6-Amino-5-bromo-2H-chromen-2-one has been a subject of synthesis and characterization studies. Understanding its properties and synthesis pathways is crucial for its application in drug development and other scientific research areas (Asheri et al., 2016).

Antibacterial Activity

Some derivatives of 6-Amino-5-bromo-2H-chromen-2-one have shown antibacterial activity against a range of Gram-positive and Gram-negative bacteria. This suggests potential applications in developing new antimicrobial agents (Abdel-Aziem et al., 2021).

Antioxidant Activity

Derivatives containing the 6-Amino-5-bromo-2H-chromen-2-one structure have been studied for their antioxidant activity. This activity is crucial in preventing oxidative stress, which is implicated in various diseases (Kasumbwe et al., 2014).

properties

IUPAC Name

6-amino-5-bromochromen-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6BrNO2/c10-9-5-1-4-8(12)13-7(5)3-2-6(9)11/h1-4H,11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RSXDVEDLHMBZGM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=O)OC2=C1C(=C(C=C2)N)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6BrNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

240.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Amino-5-bromo-2h-chromen-2-one

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
5
Citations
KC Majumdar, S Ponra, T Ghosh, R Sadhukhan… - European Journal of …, 2014 - Elsevier
… To a stirred solution of 6-amino-5-bromo-2H-chromen-2-one or 6-amino-5-bromo-1-methylquinolin-2(1H)-one or 6-amino-5-bromo-1-ethylquinolin-2(1H)-one or N-(5-bromo-2-oxo-2H-…
Number of citations: 13 www.sciencedirect.com
S Paul, BB Chakraborty, S Anwar, SB Paul… - Heliyon, 2020 - cell.com
Self-assembly of nanoscale building blocks plays a critical role for the edifice of functional nanomaterials. In this work coumarin based fused-ring heterocyclic thiol functionalized silver …
Number of citations: 10 www.cell.com
RV Patel, JK Patel, SH Nile, SW Park - Archiv der Pharmazie, 2013 - Wiley Online Library
… Then, 1 mmol of 6-amino-5-bromo-2H-chromen-2-one (1a) or 6-amino-5-bromo-1-methylquinolin-2(1H)-one (1b) and 0.5–0.7 mmol of Cu(OTf) 2 were added. The mixture was then …
Number of citations: 5 onlinelibrary.wiley.com
B Roy, RN De, S Hazra - Monatshefte für Chemie-Chemical Monthly, 2012 - Springer
… A mixture of 0.240 g 6-amino-5-bromo-2H-chromen-2-one (1a, 1 mmol), 0.248 g ethyl 2-acetyl-4-oxo-4-phenylbutanoate (2a, 1 mmol), and 0.017 g 4-methylbenzenesulfonic acid (10 …
Number of citations: 9 link.springer.com
KC Majumdar, S Ponra, T Ghosh - Tetrahedron Letters, 2013 - Elsevier
… General Procedure for synthesis of 3a–f: To a stirred solution of 6-amino-5-bromo-2H-chromen-2-one or 6-amino-5-bromo-1-methylquinolin-2(1H)-one or 6-amino-5-bromo-1-…
Number of citations: 15 www.sciencedirect.com

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